Food Yellow 3:1

Description

The exact mass of the compound C.I. Pigment Yellow 104 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

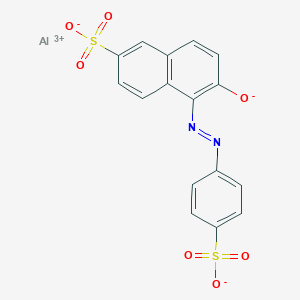

aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVMXXUKCHQFS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9AlN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15790-07-5 | |

| Record name | C.I. Food Yellow 3 Aluminum Lake | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Food Yellow 3 (Sunset Yellow FCF): A Technical Guide for Laboratory Professionals

An In-depth Technical Guide on the Synthesis of Food Yellow 3 (C.I. 15985), also known as Sunset Yellow FCF. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed protocol for its laboratory-scale synthesis, alongside relevant chemical data and a procedural workflow.

Food Yellow 3, commercially known as Sunset Yellow FCF or FD&C Yellow No. 6, is a synthetic orange azo dye. Its synthesis is a classic example of a two-step diazotization and azo coupling reaction, a fundamental process in the synthesis of many aromatic compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compound, Sunset Yellow FCF.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |

| Molecular Weight | 452.36 g/mol | [1] |

| Appearance | Reddish-orange powder or granules | [2][3] |

| Solubility in Water (25 °C) | 19.0 g/100 mL | [3] |

| UV-Vis Absorption Maxima (λmax) | 236 nm, 264 nm, 312 nm, 482 nm (in acidic mobile phase) | [4] |

Experimental Protocol: Synthesis of Sunset Yellow FCF

This protocol details the laboratory-scale synthesis of Sunset Yellow FCF through the diazotization of sulfanilic acid and its subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)[1][2][5].

Materials and Reagents:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)

-

2.5 M Sodium hydroxide (NaOH) solution

-

Sodium chloride (NaCl)

-

Ethanol (EtOH)

-

Deionized water

-

Ice

Procedure:

Part 1: Diazotization of Sulfanilic Acid

-

In a 50 mL Erlenmeyer flask, combine 175 mg of sulfanilic acid and 100 mg of sodium carbonate with 5 mL of water. Gently heat the suspension to achieve complete dissolution. Allow the resulting solution to cool to room temperature[1].

-

In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water. Add this sodium nitrite solution to the sulfanilic acid solution from step 1. Cool the mixture in an ice-water bath[1].

-

In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to 3 g of ice[1]. Caution: This should be performed in a fume hood.

-

Slowly, and with constant swirling, add the solution from the Erlenmeyer flask (step 2) dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the temperature of the reaction mixture below 5°C[1].

-

Once the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting mixture contains the 4-sulfobenzenediazonium salt[1].

Part 2: Azo Coupling Reaction

-

In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Add a magnetic stir bar and cool this solution in an ice-water bath for 5 minutes[1].

-

While stirring, slowly add the previously prepared diazonium salt solution (from step 5) to the alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid[1].

-

Continue stirring the resulting mixture in the ice-water bath for another 10 minutes. A bright orange-yellow precipitate of Sunset Yellow FCF should form[1].

Part 3: Isolation and Purification

-

To aid in the precipitation of the dye, add 1 g of sodium chloride to the reaction mixture. Gently heat the flask on a hotplate until all the solid dissolves[1].

-

Allow the solution to cool to room temperature, and then place it in an ice-water bath to facilitate the formation of crystals[1].

-

Collect the crude product by vacuum filtration[1].

-

Recrystallize the crude product using a 1:1 ethanol/water mixture to obtain the purified Sunset Yellow FCF[1].

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of Sunset Yellow FCF.

An Alternative: Acid Yellow 17

It is worth noting that "Food Yellow 3" can sometimes be associated with other dyes. One such example is Acid Yellow 17 (C.I. 18965). The synthesis of Acid Yellow 17 also involves a diazotization and coupling reaction. However, the specific reactants differ. The manufacturing process for Acid Yellow 17 involves the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid[6].

This guide provides a comprehensive overview for the laboratory synthesis of Food Yellow 3 (Sunset Yellow FCF). Adherence to standard laboratory safety protocols is essential when carrying out this procedure.

References

An In-depth Technical Guide to the Chemical Properties of Sunset Yellow Aluminium Lake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Sunset Yellow Aluminium Lake, a widely used colorant in the pharmaceutical, food, and cosmetic industries. This document details its chemical structure, physicochemical properties, and analytical methodologies for its characterization. Experimental protocols and data are presented to support researchers, scientists, and drug development professionals in its application and quality control.

Chemical and Physical Properties

Sunset Yellow Aluminium Lake is the salt of Sunset Yellow FCF (FD&C Yellow No. 6) with aluminum. It is an orange-red powder or granule that is insoluble in water and most organic solvents but is soluble in acidic and alkaline media.[1] The coloration is achieved through dispersion.[1] It is known for its stability, making it a preferred choice for coloring solid dosage forms where water-soluble dyes would bleed.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| Chemical Name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex[1] |

| Synonyms | FD&C Yellow No. 6 Aluminum Lake, Pigment Yellow 104 Lake, CI 15985:1, E110[1][2][3] |

| CAS Number | 15790-07-5[1] |

| Chemical Formula | C16H9AlN2O7S2[1] |

| Molecular Weight | 432.36 g/mole [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Appearance | Fine orange-yellow powder[1][3] | |

| Solubility | Insoluble in water and most organic solvents; soluble in acidic and alkaline media.[1] | |

| pH of 2% Slurry | 4.0 - 5.5[1] | |

| Wavelength of Maximum Absorbance (λmax) | 482 ± 4 nm[1] | |

| Stability | Good stability to heat and light, but can show appreciable change in 10% sugar systems. Stable in the pH range of 3-8. | |

| Melting Point | Decomposes at 390°C |

Table 3: Compositional Specifications

| Component | Specification | Reference |

| Dye Content | Varies by grade (e.g., 9-14%, 12-17%, 20-28%, 40-48%, 44-52% w/w)[1] | |

| Aluminium Hydroxide | Varies depending on dye content (e.g., 29-72% w/w)[1] | |

| Moisture | ≤ 18.00% w/w[4] | |

| Sodium Chloride & Sodium Sulfate | ≤ 2.00% w/w[1] | |

| HCl Insoluble Matter | ≤ 0.50% w/w[4] | |

| Ether Extracts | ≤ 0.20% w/w[4] | |

| Free Dye Content | ≤ 0.40% w/w[4] | |

| Lead | ≤ 10.00 ppm[4] | |

| Arsenic | ≤ 3.00 ppm[4] | |

| Cadmium | ≤ 1.00 ppm[4] | |

| Mercury | ≤ 1.00 ppm[4] | |

| Heavy Metals | < 40 ppm[4] |

Experimental Protocols

Synthesis of Sunset Yellow Aluminium Lake

This protocol is adapted from a general method for preparing edible non-toxic color lakes.

Methodology:

-

Preparation of Alumina Hydrate:

-

Dissolve sodium bicarbonate in water at a temperature no higher than 13°C.

-

Slowly stir in an aluminum chloride solution over approximately 2 hours to precipitate alumina hydrate.

-

Continue stirring the precipitated alumina hydrate for an additional 30 minutes to ensure the completion of the reaction.

-

-

Laking Process:

-

Dissolve Sunset Yellow FCF water-soluble dye in water at room temperature (approximately 20-25°C).

-

Add the dye solution to the alumina hydrate slurry with stirring.

-

Add a thin stream of aluminum chloride solution with continuous stirring until the pH of the slurry reaches between 4.1 and 4.3 to effect laking.

-

Continue slow stirring until the water-soluble dye has been completely adsorbed onto the alumina hydrate.

-

-

Isolation and Drying:

-

Filter the slurry using a filter press to form a filter cake.

-

Wash the filter cake with water to reduce the sodium chloride content.

-

Dry the filter cake at 50°C to produce a dry cake of agglomerated lake particles.

-

Grind the dried cake to achieve the desired particle size.

-

Caption: Workflow for the synthesis of Sunset Yellow Aluminium Lake.

Determination of Dye Content by HPLC

This method is based on the analysis of the water-soluble dye component after extraction from the aluminum lake.

Methodology:

-

Sample Preparation (Extraction of Dye):

-

Accurately weigh 200 mg of Sunset Yellow Aluminium Lake and transfer it to a 10-ml volumetric flask.

-

Dissolve the sample in 4 ml of 0.25 M NaOH with swirling or sonication to separate the dye from the aluminum hydroxide.

-

Add 5 ml of methanol and swirl.

-

Allow the solution to cool for 5 minutes and adjust the volume to the mark with water.

-

Filter a portion of the solution for analysis through a 0.2 µm pore size PTFE membrane syringe filter.

-

-

Chromatographic Conditions:

-

Column: Inertsil® ODS-3 or equivalent C18 column.

-

Mobile Phase:

-

Eluant A: 20 mM aqueous ammonium acetate.

-

Eluant B: Methanol.

-

-

Elution: A linear gradient from 50% Eluant A / 50% Eluant B to 100% Eluant B over 10 minutes, followed by 10 minutes at 100% Eluant B. Re-equilibrate the column for 10 minutes with 50% Eluant A / 50% Eluant B.

-

Detector: Photodiode array detector, monitoring at the λmax of Sunset Yellow FCF (approximately 482 nm).

-

-

Quantification:

-

Prepare a series of standard solutions of Sunset Yellow FCF in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Calculate the concentration of the dye in the sample solution from the calibration curve and determine the dye content in the original Sunset Yellow Aluminium Lake sample.

-

References

C.I. 15985:1 CAS number and molecular structure

FOR IMMEDIATE RELEASE

A detailed technical guide on C.I. 15985:1, also known as FD&C Yellow No. 6 Aluminum Lake or Sunset Yellow FCF Aluminum Lake, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, molecular structure, synthesis, and analytical methodologies, alongside available toxicological data and insights into its biological interactions.

Core Chemical and Physical Properties

C.I. 15985:1 is the aluminum lake of the synthetic azo dye, Sunset Yellow FCF (C.I. 15985). The formation of the lake renders the dye insoluble in water, a property advantageous for its use in solid dosage forms and cosmetics where color migration is undesirable.

| Property | Value | References |

| CAS Number | 15790-07-5 | |

| Molecular Formula | C16H9AlN2O7S2 | |

| Synonyms | FD&C Yellow No. 6 Aluminum Lake, Sunset Yellow FCF Aluminum Lake, C.I. Pigment Yellow 104 | |

| Appearance | Orange-yellow powder | |

| Solubility | Insoluble in water and most organic solvents |

Molecular Structure

The foundational molecule, Sunset Yellow FCF, is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. The aluminum lake is formed by the precipitation of this dye onto a substrate of aluminum hydroxide.

Molecular Structure of the Sunset Yellow FCF Anion.

Synthesis and Manufacturing

The synthesis of C.I. 15985:1 is a two-stage process involving the creation of the soluble dye followed by its precipitation as an aluminum lake.

Experimental Protocol: Synthesis of Sunset Yellow FCF

A general procedure for the synthesis of the parent dye, Sunset Yellow FCF, involves a diazotization reaction followed by an azo coupling.[1]

-

Diazotization: 4-aminobenzenesulfonic acid (sulfanilic acid) is treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline solution.

-

Isolation: The synthesized dye is salted out from the solution, filtered, and dried.

Experimental Protocol: Preparation of C.I. 15985:1 (Aluminum Lake)

The laking process involves the precipitation of the soluble dye onto an inert substratum, typically aluminum hydroxide.[2]

-

Preparation of Alumina Hydrate: A slurry of alumina hydrate is prepared, often by reacting an aluminum salt with an alkali.

-

Adsorption of Dye: A solution of Sunset Yellow FCF is added to the alumina hydrate slurry with stirring.

-

Precipitation: An aluminum salt solution is added to adjust the pH, facilitating the precipitation of the dye onto the alumina hydrate.

-

Isolation and Processing: The resulting lake is filtered, washed to remove soluble impurities, dried, and ground to a fine powder.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of C.I. 15985:1 and its parent dye.

Experimental Protocol: HPLC Analysis of Sunset Yellow FCF

A representative HPLC method for the determination of Sunset Yellow FCF in various matrices is outlined below.[3][4][5]

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution is typically used, often involving a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).

-

Detection: A photodiode array (PDA) detector is used, with monitoring at the maximum absorption wavelength of Sunset Yellow FCF (around 480 nm).

-

Sample Preparation: For the aluminum lake, an extraction step is necessary to dissolve the dye. This may involve treatment with an acidic or alkaline solution to break the lake and dissolve the dye in a suitable solvent for injection.

Toxicological Profile

The toxicological properties of Sunset Yellow FCF have been evaluated by various regulatory bodies. The acceptable daily intake (ADI) has been established, though it has been subject to review.[6] In vitro and in vivo studies have been conducted to assess its potential for genotoxicity, carcinogenicity, and other adverse effects.[7][8] It's important to note that the toxicological profile of the aluminum lake may differ from the soluble dye due to differences in absorption and bioavailability.

| Endpoint | Observation | References |

| Acute Oral Toxicity (LD50, rats) | >2 g/kg | |

| Genotoxicity (Ames Test) | Generally considered non-mutagenic | [7] |

| Carcinogenicity | No evidence of carcinogenicity in long-term animal studies | [7] |

Biological Interactions and Signaling Pathways

Emerging research suggests that Sunset Yellow FCF may interact with certain biological pathways, although the mechanisms are not yet fully elucidated.

Glucagon-Like Peptide-1 (GLP-1) Receptor

Some studies have indicated that Sunset Yellow FCF might act as an antagonist to the Glucagon-Like Peptide-1 (GLP-1) receptor.[9] The GLP-1 signaling pathway is crucial for glucose homeostasis, appetite regulation, and gastrointestinal motility.[10][11][12] Antagonism of this receptor could potentially disrupt these processes.

Potential Interaction of Sunset Yellow FCF with the GLP-1 Signaling Pathway.

Wnt and Notch Signaling Pathways

There are also preliminary indications from in vivo studies that Sunset Yellow FCF may influence the Wnt and Notch signaling pathways in the intestinal epithelium. These pathways are fundamental to cell proliferation, differentiation, and tissue homeostasis. Further research is required to delineate the specific molecular interactions and downstream consequences of these potential effects.

Conclusion

This technical guide provides a foundational understanding of C.I. 15985:1 for scientific and drug development professionals. The provided data and experimental outlines serve as a resource for further research and application development. Continued investigation into the biological interactions of this widely used colorant is warranted to ensure its safe and effective use.

References

- 1. specialchem.com [specialchem.com]

- 2. US3909284A - Lake process - Google Patents [patents.google.com]

- 3. HPLC Method for Analysis of Sunset Yellow in Walgreen's Daytime Non-Drowsy Cold & Flu | SIELC Technologies [sielc.com]

- 4. fao.org [fao.org]

- 5. academic.oup.com [academic.oup.com]

- 6. iacmcolor.org [iacmcolor.org]

- 7. sdc.org.uk [sdc.org.uk]

- 8. Reproductive and neurobehavioral effects of Sunset yellow FCF administered to mice in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the effect of Sunset yellow on the stomach and small intestine of developmental period of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glucagon.com [glucagon.com]

- 12. Recent advances in understanding the role of glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of C.I. Pigment Yellow 104 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of C.I. Pigment Yellow 104, a lead chromate molybdate sulfate-based pigment. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility through a detailed experimental protocol.

Introduction to C.I. Pigment Yellow 104

C.I. Pigment Yellow 104 is an inorganic pigment valued for its bright color and opacity. Chemically, it is a solid solution of lead chromate, lead molybdate, and lead sulfate. Its inorganic nature and crystalline structure contribute to its generally low solubility in both aqueous and organic media. While highly insoluble in water, its behavior in organic solvents is a critical parameter for its application in various formulations, including coatings, plastics, and inks.

Qualitative Solubility of Lead Chromate Pigments

Lead chromate pigments are generally characterized by their low solubility in organic solvents. This property is fundamental to their performance as pigments, ensuring they remain as discrete particles within a binder or matrix, providing color and opacity without bleeding or migrating. However, some degree of interaction with solvents can occur, which may manifest as slight swelling or minimal leaching of components.

Table 1: Qualitative Solubility of Lead Chromate Pigments in Common Organic Solvents

| Organic Solvent | General Solubility Behavior |

| Alcohols (e.g., Ethanol, Methanol) | Very Low to Insoluble |

| Ketones (e.g., Acetone) | Very Low to Insoluble |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Very Low to Insoluble |

| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble |

| Esters (e.g., Ethyl Acetate) | Very Low to Insoluble |

Note: This table is based on general knowledge of lead chromate pigments. Actual solubility can be influenced by the specific composition of C.I. Pigment Yellow 104, particle size, surface treatment, and the presence of impurities.

Experimental Protocol for Determining the Solubility of C.I. Pigment Yellow 104

The following protocol provides a standardized method for determining the solubility of C.I. Pigment Yellow 104 in various organic solvents. This method is adapted from general principles of solubility testing for inorganic compounds.

Materials and Equipment

-

C.I. Pigment Yellow 104 sample

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis or Atomic Absorption)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of C.I. Pigment Yellow 104.

Caption: Experimental workflow for determining pigment solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of C.I. Pigment Yellow 104 (e.g., 100 mg) into a glass vial.

-

Add a known volume of the organic solvent (e.g., 10 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Separation of Undissolved Pigment:

-

Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the pigment settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for a set time (e.g., 30 minutes) to pellet the remaining undissolved pigment.

-

-

Sample Collection and Analysis:

-

Carefully collect an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulate matter.

-

Analyze the concentration of the dissolved lead or chromium in the filtrate using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy for highest sensitivity and specificity, or UV-Vis spectroscopy if a distinct chromophore is present in the dissolved species and a calibration curve can be established).

-

-

Calculation of Solubility:

-

Calculate the solubility of the pigment in the solvent using the following formula:

Solubility (g/L) = (Concentration of analyte in filtrate (g/L) * Dilution factor)

-

Logical Relationship for Solubility Determination

The following diagram illustrates the logical relationship between the key steps and considerations in determining the solubility of a pigment.

Caption: Logical flow for pigment solubility determination.

Conclusion

Spectroscopic Profile of Food Yellow 3:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the food colorant "Food Yellow 3:1". This document focuses on the key analytical techniques of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited publicly available data for the aluminum lake itself, this guide primarily details the spectroscopic properties of its parent compound, C.I. Food Yellow 3 (Sunset Yellow FCF), and outlines the general analytical procedures applicable to both.

Chemical Identity

"this compound" is the aluminum lake of C.I. Food Yellow 3.[1][2] The ":1" designation signifies the laked version of the dye.[1][2] The parent dye, C.I. Food Yellow 3, is also known by several other names, including Sunset Yellow FCF, Orange Yellow S, and FD&C Yellow No. 6.[3][4] The CAS number for this compound is 15790-07-5.[1][2] Laking is a process where a water-soluble dye is precipitated onto an inert binder, typically aluminum hydroxide, to render it insoluble in water. This property is particularly useful for coloring solid food products where color migration is undesirable.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of food colorants. The analysis of Sunset Yellow FCF reveals characteristic absorption maxima in the visible and ultraviolet regions of the electromagnetic spectrum.

Table 1: UV-Vis Spectroscopic Data for Sunset Yellow FCF

| Wavelength (λmax) | Solvent/pH |

| ~480 nm | pH 1 |

| 443 nm | pH 13 |

| ~500 nm (shoulder) | pH 13 |

Note: The absorption maximum of Sunset Yellow FCF is pH-dependent.

Experimental Protocol for UV-Vis Analysis

The following is a general procedure for the UV-Vis analysis of water-soluble food dyes like Sunset Yellow FCF.

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

-

Stock Solution: Accurately weigh a known amount of the dye standard (e.g., 100 mg) and dissolve it in a specific volume of deionized water (e.g., 100 mL) to prepare a stock solution of known concentration.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve a range of concentrations that will be used to generate a calibration curve.

-

Sample Solution: For a solid food sample, extract the colorant using a suitable solvent (often water or an aqueous-organic mixture). The extraction process may involve homogenization, sonication, and centrifugation to remove solid debris. For liquid samples, a simple dilution may be sufficient.

-

pH Adjustment: If the effect of pH on the absorption spectrum is being investigated, adjust the pH of the sample and standard solutions using appropriate buffers.

Measurement:

-

Wavelength Scan: Perform a wavelength scan over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for the dye.

-

Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the sample solution at the same λmax.

-

Quantification: Use the calibration curve to determine the concentration of the dye in the sample solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule, offering a "molecular fingerprint" that can be used for identification and quality control.

Table 2: Key FTIR Absorption Bands for Sunset Yellow FCF

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3440 | O-H stretching (hydroxyl group) |

| ~1630 | N=N stretching (azo group) |

| ~1560 | C=C stretching (aromatic ring) |

| ~1215 | S=O stretching (sulfonate group) |

| ~1040 | C-O stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid and liquid food colorants due to its minimal sample preparation requirements.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Solid Samples: Place a small amount of the powdered dye or a piece of the solid food product directly onto the ATR crystal.

-

Liquid Samples: Place a drop of the liquid sample onto the ATR crystal.

Measurement:

-

Background Scan: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: Place the sample on the ATR crystal and ensure good contact using the pressure clamp. Collect the sample spectrum.

-

Data Analysis: The resulting spectrum can be compared to reference spectra in a library for identification. The positions and intensities of the absorption bands can be analyzed to confirm the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It allows for the identification and quantification of different atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

Status of NMR Data for this compound:

Despite extensive searches of publicly available scientific literature and databases, specific experimental ¹H and ¹³C NMR spectroscopic data for C.I. Food Yellow 3 (Sunset Yellow FCF) or its aluminum lake, this compound, could not be located.

The lack of readily available NMR data for this specific food colorant may be attributed to several factors, including:

-

Proprietary nature of the data: Manufacturers may consider this information proprietary.

-

Limited academic research: While the toxicological and analytical detection of these dyes is widely studied, fundamental structural elucidation using NMR may be less common in published literature.

-

Technical challenges: The solubility of azo dyes and their lakes in common deuterated solvents suitable for NMR can be a limiting factor.

General Principles of NMR Analysis for Azo Dyes

Should NMR analysis be undertaken, the following general principles would apply:

-

¹H NMR: Would provide information on the number and types of protons in the molecule, their chemical environment, and their connectivity. Signals corresponding to aromatic protons on the naphthalene and benzene rings would be expected.

-

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment, including those in the aromatic rings and any aliphatic carbons.

Experimental Protocol for NMR Analysis (General):

Instrumentation: A high-field NMR spectrometer.

Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent in which the compound is sufficiently soluble must be chosen (e.g., D₂O, DMSO-d₆).

-

Sample Dissolution: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Filtration: Filter the solution into an NMR tube to remove any particulate matter.

Measurement:

-

Acquire ¹H and ¹³C NMR spectra.

-

Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) could be employed for a more detailed structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of "this compound".

Caption: Logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the analysis of its parent compound. For definitive analysis of the aluminum lake, empirical data would need to be generated following the general protocols outlined herein.

References

Genotoxicity Assessment of Food Yellow 3:1: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity of the food colorant Food Yellow 3:1, also known as Quinoline Yellow (E104). The information is compiled from a range of scientific studies to assist researchers, scientists, and drug development professionals in evaluating its safety profile.

Executive Summary

This compound has been the subject of numerous genotoxicity studies with conflicting results. In vitro studies have demonstrated positive genotoxic effects in human cell lines, including DNA damage and chromosomal aberrations. Conversely, in vivo studies and some regulatory assessments have concluded that it does not pose a genotoxic risk at current exposure levels. This guide presents the available data in a structured format to facilitate a comprehensive understanding of its genotoxic potential.

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the quantitative data from key in vitro and in vivo genotoxicity studies on this compound.

In Vitro Genotoxicity Studies

| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Results | Reference |

| Comet Assay | Human Lymphocytes | Up to ~0.9 mg/mL | Without | Positive for DNA damage, significant at the highest concentration. | [1][2] |

| Micronucleus Assay | Human Lymphocytes | Up to ~0.9 mg/mL | Without | Positive for chromosome damage at all tested concentrations. | [1][2] |

| Comet Assay | Human HepG2 cells | 0.5 - 20 µg/mL | Not specified | Positive, dose-dependent increase in DNA damage. | [3][4] |

| Cytokinesis-Block Micronucleus Cytome (CBMN-Cyt) Assay | Human HepG2 cells | 0.5 - 20 µg/mL | Not specified | Positive, indicating clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects. | [3][4] |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | Up to 5 mg/plate | With and Without | Negative for mutagenicity. | [2] |

| Mouse Lymphoma Assay | L5178Y cells | Up to 3.8 mg/mL | With and Without | Negative for gene mutation. | [2] |

In Vivo Genotoxicity and Carcinogenicity Studies

| Assay Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Micronucleus Assay | NMRI Mice | Single gavage dose of 0.5, 1, or 2 g/kg bw | Negative for chromosome damage in bone marrow cells. | [2][5] |

| Carcinogenicity Study | Rats (F1 generation) | Dietary administration (up to 250 mg/kg bw/day for males, 280 mg/kg bw/day for females) for 105-106 weeks | Increased incidence of hepatocellular adenoma in high-dose males and hepatocellular adenoma or carcinoma (combined) in high-dose females. | [6] |

| Chronic Toxicity Study | Rats | Dietary administration (≥85–100 mg/kg bw/day) for 2 years | Reduced body weight, yellow discoloration, increased liver weights, and non-neoplastic liver lesions. | [6] |

| Carcinogenicity Study | Rats | Subcutaneous administration | No evidence of carcinogenicity. | [3][5] |

| Lung Tumor Bioassay | Mice | Not specified | Not carcinogenic. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Comet Assay (Human Lymphocytes)

-

Test System: Human peripheral lymphocytes.

-

Treatment: Cells were treated for 1 hour with various concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.

-

Methodology: The Comet assay, or single-cell gel electrophoresis, was performed to detect DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed to remove proteins, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electric field, forming a "comet tail."

-

Endpoint: DNA damage, quantified by the extent of DNA migration.[2]

In Vitro Micronucleus Assay (Human Lymphocytes)

-

Test System: Human peripheral lymphocytes.

-

Treatment: Cells were incubated for 24 hours with several concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.

-

Methodology: The micronucleus assay assesses chromosomal damage. After exposure, cells are cultured and blocked in cytokinesis. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is scored in binucleated cells.

-

Endpoint: Chromosome damage, measured by the frequency of micronucleated cells.[2]

In Vivo Micronucleus Assay (Mouse Bone Marrow)

-

Test System: NMRI mice (5 per sex per group).

-

Treatment: A single dose of 0, 0.5, 1, or 2 g/kg body weight was administered by gavage.

-

Methodology: Bone marrow cells were examined for micronuclei at 24 hours (all dose levels) and 48 hours (top dose only) after treatment. The assay was carried out in accordance with OECD Guideline 474.

-

Endpoint: Chromosome damage, assessed by the frequency of micronucleated polychromatic erythrocytes.[2]

Visualizations

Experimental Workflow for In Vitro Genotoxicity Assessment

Caption: Workflow for in vitro genotoxicity testing of this compound.

Logical Relationship of Genotoxicity Assessment Findings

Caption: Summary of conflicting genotoxicity findings for this compound.

Discussion and Conclusion

The genotoxicity of this compound remains a subject of scientific debate. While in vitro studies using human cell lines suggest a potential for DNA and chromosomal damage[1][2][3][4], in vivo assays in rodents have not shown genotoxic effects in bone marrow cells.[2][5] Furthermore, standard mutagenicity assays like the Ames test have yielded negative results.[2]

Long-term carcinogenicity studies in rats have indicated a potential for liver tumor formation at high doses, although other studies did not find evidence of carcinogenicity.[3][5][6] Regulatory bodies like the European Food Safety Authority (EFSA) have concluded that Quinoline Yellow does not raise genotoxicity concerns, though they have established a reduced acceptable daily intake (ADI).[5][7][8]

The discrepancy between in vitro and in vivo results may be due to differences in metabolism, detoxification, and bioavailability of the compound in whole organisms versus isolated cell cultures. The positive findings in human cell lines, particularly those with metabolic capabilities like HepG2 cells, warrant careful consideration. The electrochemical oxidation of Quinoline Yellow has been shown to produce potentially harmful aromatic amines.[4]

For drug development professionals, the conflicting data on this compound highlights the importance of a weight-of-evidence approach in safety assessment. While it may be considered safe for its intended use as a food additive within established limits, its potential for genotoxicity in certain test systems suggests that its use in pharmaceutical formulations should be carefully evaluated. Further research into the metabolic pathways and the mechanism of genotoxicity of this compound and its metabolites is recommended to fully elucidate its safety profile.

References

- 1. The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. researchgate.net [researchgate.net]

- 4. The cosmetic dye quinoline yellow causes DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model [frontiersin.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 8. This compound | 15790-07-5 | Benchchem [benchchem.com]

Mechanism of action of Sunset Yellow Aluminium Lake in biological systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunset Yellow, a widely utilized synthetic azo dye in the food, pharmaceutical, and cosmetic industries, exists in two primary forms: the water-soluble Sunset Yellow FCF (FD&C Yellow No. 6) and its water-insoluble counterpart, Sunset Yellow Aluminium Lake. While extensive research has been conducted on the soluble form, the distinct properties of the aluminium lake warrant a specific examination of its biological interactions. This technical guide provides an in-depth analysis of the mechanism of action of Sunset Yellow Aluminium Lake in biological systems, focusing on its absorption, metabolism, and toxicological pathways. It synthesizes current research on its effects on the gastrointestinal system, its immunomodulatory and estrogenic activities, and its genotoxic and neurotoxic potential. This document is intended to serve as a comprehensive resource, incorporating quantitative toxicological data, detailed experimental protocols, and visual representations of key biological pathways to support further research and risk assessment.

Introduction: Sunset Yellow FCF vs. Sunset Yellow Aluminium Lake

Sunset Yellow FCF (CI 15985) is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[1][2] It is highly soluble in water, a property that makes it suitable for use in beverages and other aqueous products.[1]

Sunset Yellow Aluminium Lake, in contrast, is a pigment created by precipitating the water-soluble Sunset Yellow FCF dye onto a substrate of alumina (aluminium oxide).[3][4][5] This process renders the colorant insoluble in water and oils, though it is dispersible in oily matrices.[5] This insolubility makes it ideal for applications where color migration is undesirable, such as in coated tablets, cake mixes, hard candies, and cosmetics.[5]

The critical difference in their mechanism of action stems from this disparity in solubility. While the soluble FCF form can be absorbed systemically, the insoluble lake form is characterized by extremely poor bioavailability.[6] Studies on analogous aluminium lake colorants have demonstrated that the aluminium is not significantly absorbed following ingestion.[6] Consequently, the primary site of interaction for Sunset Yellow Aluminium Lake is the gastrointestinal (GI) tract and its resident microbiota. Any systemic effects would likely arise from the absorption of metabolites produced by gut bacteria rather than the parent compound itself.

Quantitative Toxicological Data

The following table summarizes key quantitative data for Sunset Yellow. It is important to note that most toxicological studies have been conducted on the water-soluble Sunset Yellow FCF. However, these values are considered relevant for risk assessment, with the understanding that the bioavailability of the lake form is significantly lower.

| Parameter | Value | Species/System | Reference |

| Acceptable Daily Intake (ADI) | 0-4 mg/kg bw | Human (JECFA/EFSA) | [7][8] |

| 3.75 mg/kg bw | Human (US FDA) | [8] | |

| No-Observed-Adverse-Effect Level (NOAEL) | 375 mg/kg bw/day | Rat (Long-term feeding study) | [7][9] |

| Estrogenic Activity (EC₅₀) | 220 nM | Human Estrogen Receptor α (ERα) in MCF-7 cells | [6] |

| Oral LD₅₀ | >10 g/kg bw | Rat | Not explicitly found in searches, but high doses are tolerated. |

| Genotoxicity | Mixed evidence; some studies show potential for chromosomal aberrations at high concentrations. | Various (in vivo/in vitro) | [10] |

Mechanisms of Action in Biological Systems

Interaction with the Gut Microbiota and Inflammasome Activation

Given its poor absorption, the most significant biological interactions of Sunset Yellow Aluminium Lake occur within the gut. The azo bond (-N=N-) of Sunset Yellow can be reductively cleaved by gut microbial azoreductases, releasing aromatic amines such as sulfanilic acid.

Recent studies have elucidated a multi-step mechanism initiated by changes in the gut microbiota composition (dysbiosis) following chronic exposure to Sunset Yellow. This process can lead to intestinal inflammation.

The proposed signaling pathway is as follows:

-

Dysbiosis: Chronic ingestion of Sunset Yellow alters the gut microbial balance, leading to a decrease in beneficial taxa and an increase in potentially pathogenic microorganisms like Prevotella.

-

Increased Intestinal Permeability: The dysbiosis disrupts the integrity of the gut barrier.

-

LPS Translocation: Increased permeability allows for the translocation of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, from the gut lumen into circulation.

-

TLR4 Activation: Circulating LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.

-

Inflammasome Assembly: TLR4 activation triggers a downstream signaling cascade that leads to the assembly of the NLRP3 inflammasome, a multi-protein complex consisting of NLRP3, ASC, and pro-caspase-1.

-

Caspase-1 Activation: The assembled inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.

-

Cytokine Maturation and Release: Active caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms (IL-1β and IL-18), which are then secreted from the cell, propagating an inflammatory response.

Estrogenic Activity

Sunset Yellow has been identified as a xenoestrogen, a foreign chemical that can mimic the effects of estrogen. It has been shown to act as an agonist for the human Estrogen Receptor α (ERα).[6]

The mechanism of estrogenic action is as follows:

-

Cellular Entry: Being lipophilic, Sunset Yellow or its metabolites can diffuse across the cell membrane into the cytoplasm.

-

Receptor Binding: Inside the cell, it binds to the ligand-binding domain of the inactive ERα, which is often complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of a receptor-ligand homodimer (ERα/ERα).

-

Nuclear Translocation: The activated receptor dimer translocates into the nucleus.

-

DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.

-

Gene Expression: The receptor complex recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes, which can lead to various physiological effects, including altered cell proliferation.

References

- 1. Sunset Yellow FCF | 2783-94-0 [chemicalbook.com]

- 2. fao.org [fao.org]

- 3. Evaluating Health Issues Possibility with Aluminium Lake Colours - Koel [koelcolours.com]

- 4. Allura Red AC - Wikipedia [en.wikipedia.org]

- 5. Contact Support [foodadditivesworld.com]

- 6. iacmcolor.org [iacmcolor.org]

- 7. researchgate.net [researchgate.net]

- 8. Sunset yellow FCF - Wikipedia [en.wikipedia.org]

- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

Methodological & Application

Application Notes: Food Yellow 3:1 for Rapid Protein Staining in SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins in polyacrylamide gels after electrophoresis is a fundamental technique in molecular biology and proteomics. Traditional staining methods, such as those using Coomassie Brilliant Blue, are effective but often require lengthy staining and destaining procedures, sometimes spanning several hours to overnight. This can create a significant bottleneck in experimental workflows. "Food Yellow 3:1," also known as Sunset Yellow FCF, is a synthetic food dye that offers a rapid and sensitive alternative for staining proteins in SDS-PAGE gels.[1] Research has demonstrated that this method can produce sharp, distinct protein bands with a total staining and destaining time of as little as one hour, a considerable improvement over conventional techniques.[1] The mechanism of action involves the direct binding of the dye to proteins within the gel matrix, facilitated by both hydrophobic interactions and hydrogen bonding. This application note provides a detailed protocol for the use of this compound as a rapid protein stain, along with comparative data and a schematic of the experimental workflow.

Data Presentation

| Parameter | This compound (Sunset Yellow FCF) | Coomassie Brilliant Blue R-250 |

| Staining Time | ~30 minutes | 2-4 hours to overnight |

| Destaining Time | ~30 minutes | 4 hours to overnight |

| Total Time | ~1 hour[1] | 6-24+ hours |

| Sensitivity | High[1] | Moderate |

| Band Sharpness | Sharp and distinct[1] | Can be diffuse |

| Reversibility | Reversible | Reversible |

| Compatibility | Compatible with standard gel chemistries | Compatible with standard gel chemistries |

Experimental Protocols

This protocol is adapted from methodologies reported for rapid protein staining using synthetic food dyes, including Sunset Yellow FCF.

Materials:

-

Staining Solution (0.1% w/v this compound):

-

This compound (Sunset Yellow FCF, C.I. 15985)

-

Distilled or deionized water

-

Preparation: Dissolve 0.1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. The solution is stable at room temperature when protected from light.

-

-

Destaining Solution:

-

Distilled or deionized water

-

-

Polyacrylamide gel with separated proteins

-

Staining trays

-

Orbital shaker

Staining Procedure:

-

Post-Electrophoresis Wash (Optional): After SDS-PAGE, briefly rinse the gel with distilled water to remove residual electrophoresis buffer. This step is optional but may help in reducing background staining.

-

Staining: Immerse the gel in the 0.1% this compound staining solution. Place the staining tray on an orbital shaker and agitate gently for 30 minutes at room temperature.

-

Brief Rinse: After staining, briefly rinse the gel with distilled water to remove excess stain from the gel surface.

-

Destaining: Transfer the gel to a clean staining tray containing distilled water. Place the tray on an orbital shaker and agitate gently. The destaining process should take approximately 30 minutes. Monitor the gel periodically as protein bands will become visible against a clearing background. For optimal results, the destaining water can be changed once or twice.

-

Visualization and Documentation: Once the desired band intensity and background clarity are achieved, the gel can be visualized and documented using a standard white light transilluminator or a gel documentation system.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for rapid protein staining using this compound.

Proposed Staining Mechanism

Caption: Proposed interaction of this compound with protein molecules.

References

Application Notes and Protocol for Protein Visualization in Polyacrylamide Gels using Sunset Yellow FCF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of proteins in polyacrylamide gels is a fundamental technique in proteomics and molecular biology. Commonly used methods, such as Coomassie Brilliant Blue and silver staining, have well-established protocols but also present limitations, including lengthy staining/destaining times and compatibility issues with downstream applications like mass spectrometry.[1][2] This application note describes a rapid and sensitive protocol for the staining of proteins in polyacrylamide gels using the food colorant Sunset Yellow FCF (FD&C Yellow No. 6).

Sunset Yellow FCF is an anionic azo dye that offers a significant reduction in the time required for protein band visualization compared to traditional methods.[1][3] Studies have shown that this dye can effectively stain proteins within an hour, producing sharp and distinct bands.[1][3] The interaction between Sunset Yellow FCF and proteins is primarily electrostatic, occurring between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of the proteins, particularly under acidic conditions.[4][5]

It is crucial to distinguish between Sunset Yellow FCF and Sunset Yellow Aluminium Lake. Sunset Yellow FCF is a water-soluble dye suitable for use in staining solutions.[6] In contrast, Sunset Yellow Aluminium Lake is an insoluble pigment created by precipitating the FCF dye with a metallic salt, such as potassium aluminum sulfate (alum).[3][7][8] Due to its insolubility in aqueous solutions, the aluminium lake form is not appropriate for in-gel protein staining protocols.

This document provides a detailed protocol for the use of Sunset Yellow FCF as a rapid and effective protein stain in polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Comparison of Protein Staining Methods

| Feature | Sunset Yellow FCF | Coomassie Brilliant Blue (R-250) | Silver Staining |

| Staining Time | ~30 minutes | 30 minutes - 2 hours | 10 - 60 minutes |

| Destaining Time | ~30 minutes | 1 - 2 hours (or overnight) | Not typically required |

| Total Time | ~1 hour[1][3] | 1.5 - 4 hours (or longer)[9] | ~1 - 1.5 hours |

| Detection Limit | Highly sensitive[1][3] | ~50 ng[9] | 2 - 5 ng[9] |

| Linear Dynamic Range | Not extensively documented | Moderate | Narrow[2] |

| Compatibility with Mass Spectrometry | To be determined | Yes[10] | Limited (requires specific protocols)[9] |

| Reversibility | To be determined | Yes | No[11] |

| Cost | Low | Low | High |

| Ease of Use | Simple | Simple | More complex, multi-step[10] |

Experimental Protocols

Materials

-

Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% (v/v) acetic acid.

-

To prepare 100 mL: Dissolve 100 mg of Sunset Yellow FCF powder in 90 mL of deionized water and add 10 mL of glacial acetic acid. Stir until fully dissolved.

-

-

Destaining Solution: 10% (v/v) acetic acid in deionized water.

-

To prepare 100 mL: Add 10 mL of glacial acetic acid to 90 mL of deionized water.

-

-

Polyacrylamide gel with separated proteins.

-

Orbital shaker.

-

Gel imaging system.

Protocol for Staining Polyacrylamide Gels with Sunset Yellow FCF

-

Gel Fixation (Optional but Recommended): After electrophoresis, immerse the polyacrylamide gel in a solution of 40% (v/v) methanol and 10% (v/v) acetic acid for 30 minutes with gentle agitation on an orbital shaker. This step fixes the proteins within the gel matrix.

-

Washing: Discard the fixation solution and wash the gel with deionized water for 5-10 minutes.

-

Staining: Immerse the gel in the Sunset Yellow FCF Staining Solution. Place the container on an orbital shaker and agitate gently for 30 minutes at room temperature.

-

Destaining: Discard the staining solution. Add the Destaining Solution and agitate gently. Protein bands will start to become visible against a clearing background. The destaining process typically takes about 30 minutes.[1][3] For a clearer background, the destaining solution can be changed once or twice.

-

Visualization and Documentation: Once the desired band intensity and background clarity are achieved, the gel can be imaged using a standard gel documentation system.

-

Storage: For long-term storage, the destained gel can be kept in deionized water at 4°C.

Visualizations

Caption: Experimental workflow for Sunset Yellow FCF staining.

Caption: Mechanism of Sunset Yellow FCF protein staining.

References

- 1. researchgate.net [researchgate.net]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Making lake pigments - Rebecca Desnos [rebeccadesnos.com]

- 4. Sunset Yellow Dye Induces Amorphous Aggregation in β-Lactoglobulin at Acidic pH: A Multi-Techniques Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the interaction mechanisms between sunset yellow dye and trypsin protein leading to amorphous aggregation under low pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2783-94-0 CAS MSDS (Sunset Yellow FCF) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. How to make Lake Pigments - Lost in Colours [lostincolours.com]

- 8. sunsikell.wordpress.com [sunsikell.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Your Go-To Guide for Protein Stains - Biotium [biotium.com]

C.I. 15985:1 - A Non-Toxic and Rapid Alternative for Protein Visualization in Research and Drug Development

For Immediate Release

[City, State] – [Date] – In the dynamic fields of biological research and pharmaceutical development, the visualization of proteins is a cornerstone technique. For decades, Coomassie Brilliant Blue has been the standard, but its reliance on methanol and acetic acid, coupled with lengthy protocols, has prompted a search for safer and more efficient alternatives. Emerging research highlights C.I. 15985:1, commonly known as Sunset Yellow FCF, as a promising non-toxic, rapid, and sensitive staining agent for the visualization of proteins in polyacrylamide gels.

C.I. 15985:1, an FDA-approved food colorant, offers a significant improvement over traditional methods. Studies demonstrate that this dye can effectively stain protein bands in SDS-PAGE gels within 30 minutes, followed by a destaining process of approximately 30 minutes. This drastically reduces the total time to visualize protein bands to about one hour, a stark contrast to the several hours to overnight protocols required for Coomassie staining.[1][2] The sensitivity of C.I. 15985:1 is comparable to that of Coomassie Brilliant Blue, enabling the detection of protein quantities in the nanogram range.

The mechanism of C.I. 15985:1 interaction with proteins is believed to involve a combination of hydrophobic and hydrogen bonding, allowing for strong and stable binding to protein molecules. This results in the formation of sharp, distinct, and well-defined orange-yellow bands against a clear background. The non-toxic nature of C.I. 15985:1 eliminates the need for hazardous chemicals like methanol and acetic acid in staining and destaining solutions, contributing to a safer laboratory environment and reducing hazardous waste disposal costs.

These application notes provide detailed protocols for the preparation and use of C.I. 15985:1 as a protein stain, along with a summary of its performance characteristics compared to traditional staining methods.

Application Notes

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. Subsequent visualization of these separated proteins is crucial for analysis. While Coomassie Brilliant Blue staining has been the conventional method, it involves hazardous reagents and time-consuming procedures. C.I. 15985:1 (Sunset Yellow FCF) presents a safe, rapid, and sensitive alternative for protein visualization. This food-grade dye offers a simplified and eco-friendly workflow without compromising the quality of results.

Principle

C.I. 15985:1 is an anionic dye that binds to proteins, likely through a combination of hydrophobic interactions and hydrogen bonding with the protein backbone and amino acid side chains. In an acidic environment, the dye molecules form a complex with the proteins, rendering them visible as distinct orange-yellow bands within the polyacrylamide gel matrix. The destaining process removes the unbound dye from the gel, resulting in a clear background and enhancing the contrast of the protein bands.

Quantitative Data Summary

| Parameter | C.I. 15985:1 (Sunset Yellow FCF) | Coomassie Brilliant Blue R-250 |

| Staining Time | ~30 minutes | 30 minutes to overnight |

| Destaining Time | ~30 minutes | Several hours to overnight |

| Total Time | ~1 hour[1][2] | >4 hours |

| Limit of Detection | Comparable to Coomassie Blue | ~50 ng |

| Reagent Toxicity | Non-toxic | Methanol (toxic), Acetic Acid (corrosive) |

| Band Color | Orange-Yellow | Blue |

Experimental Protocols

Materials

-

C.I. 15985:1 (Sunset Yellow FCF, Food Grade)

-

Deionized Water

-

Glacial Acetic Acid

-

Polyacrylamide gel with separated proteins

-

Staining trays

-

Orbital shaker

Preparation of Solutions

-

Staining Solution (0.1% C.I. 15985:1 in 10% Acetic Acid):

-

Dissolve 0.1 g of C.I. 15985:1 powder in 80 mL of deionized water.

-

Add 10 mL of glacial acetic acid.

-

Adjust the final volume to 100 mL with deionized water.

-

Mix thoroughly until the dye is completely dissolved. The solution should be stored at room temperature and is stable for several weeks.

-

-

Destaining Solution (10% Acetic Acid):

-

Add 10 mL of glacial acetic acid to 90 mL of deionized water.

-

Mix well. This solution can be stored at room temperature.

-

Staining Protocol

-

Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.

-

Rinse the gel briefly with deionized water to remove any residual electrophoresis buffer.

-

Place the gel in a clean staining tray.

-

Add a sufficient volume of the 0.1% C.I. 15985:1 Staining Solution to completely immerse the gel.

-

Incubate the gel on an orbital shaker with gentle agitation for 30 minutes at room temperature.

Destaining Protocol

-

After staining, pour off the staining solution. The staining solution can be reused a few times.

-

Add the 10% Acetic Acid Destaining Solution to the staining tray, ensuring the gel is fully submerged.

-

Incubate the gel on an orbital shaker with gentle agitation for 30 minutes at room temperature.

-

For gels with high protein loads or thicker gels, the destaining solution may need to be changed once or twice to achieve a completely clear background.

-

The protein bands will appear as sharp orange-yellow bands against a transparent background.

Gel Imaging and Storage

-

The stained gel can be imaged using a standard white light transilluminator or a gel documentation system.

-

For long-term storage, the destained gel can be kept in deionized water at 4°C.

Visualizations

References

Application Notes and Protocols for Staining Food Proteins with Food Yellow 3 (Sunset Yellow FCF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Food Yellow 3:1," also known as FD&C Yellow No. 6 Aluminum Lake, is the aluminum salt of "Food Yellow 3," or Sunset Yellow FCF. While this compound is a pigment used for its insolubility and stability in various food and cosmetic applications, its low solubility in common solvents makes it unsuitable for traditional in-gel protein staining techniques.[1][2] However, its water-soluble counterpart, Sunset Yellow FCF (C.I. 15985), has been demonstrated to be a rapid and sensitive staining agent for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3]

These application notes provide a comprehensive overview and detailed protocols for the use of Sunset Yellow FCF as a post-electrophoretic stain for food proteins. The methodology offers a significant time advantage over conventional staining methods like Coomassie Brilliant Blue R-250.

Principle and Mechanism of Action

The staining of proteins with Sunset Yellow FCF is based on the non-covalent interaction between the dye molecules and the protein. This binding is thought to be mediated by a combination of electrostatic and hydrophobic interactions.[4] The sulfonic acid groups on the Sunset Yellow FCF molecule can interact with positively charged amino acid residues on the protein surface, while the aromatic regions of the dye can engage in hydrophobic interactions. This results in the formation of a stable dye-protein complex, rendering the protein bands visible.

Caption: Interaction of Sunset Yellow FCF with proteins in a gel matrix.

Quantitative Data Summary

Sunset Yellow FCF offers a rapid and sensitive alternative to traditional protein staining methods. The following table summarizes its performance in comparison to Coomassie Brilliant Blue R-250.

| Feature | Sunset Yellow FCF | Coomassie Brilliant Blue R-250 | Silver Staining |

| Staining & Destaining Time | Approximately 1 hour[3] | ≥ 24 hours | Varies (can be complex) |

| Sensitivity | High, comparable to Coomassie Blue | High (Standard for protein visualization) | Very High (detects nanogram levels) |

| Detection Limit | Estimated in the low microgram to high nanogram range | ~320 ng for some proteins | 0.1 - 1 ng |

| Band Sharpness | Sharp, clear, and distinct bands[3] | Sharp, well-defined bands | Can have high background |

| Reproducibility | Provides reproducible results[3] | Generally reproducible | Can be technique-dependent |

Experimental Protocols

I. Important Considerations

-

Dye Selection: Use the water-soluble form, Sunset Yellow FCF (C.I. 15985), not the insoluble "this compound" aluminum lake.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling all chemicals.

II. Reagent Preparation

1. Staining Solution (0.1% w/v Sunset Yellow FCF)

-

Components:

-

Sunset Yellow FCF: 1.0 g

-

Methanol: 500 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: to 1000 mL

-

-

Preparation:

-

Dissolve 1.0 g of Sunset Yellow FCF powder in 400 mL of deionized water.

-

In a separate container, mix 500 mL of methanol and 100 mL of glacial acetic acid.

-

Slowly add the methanol-acetic acid mixture to the Sunset Yellow FCF solution.

-

Adjust the final volume to 1000 mL with deionized water.

-

Filter the solution through Whatman No. 1 filter paper to remove any particulates.

-

Store the staining solution at room temperature in a sealed container.

-

2. Destaining Solution (7% v/v Acetic Acid)

-

Components:

-

Glacial Acetic Acid: 70 mL

-

Deionized Water: to 1000 mL

-

-

Preparation:

-

Add 70 mL of glacial acetic acid to 900 mL of deionized water.

-

Mix well and adjust the final volume to 1000 mL with deionized water.

-

Store at room temperature.

-

III. Staining and Destaining Protocol for SDS-PAGE Gels

This protocol is optimized for standard 1.0-1.5 mm thick polyacrylamide gels.

-

Fixation (Optional but Recommended):

-

After electrophoresis, place the gel in a clean container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.

-

-

Staining:

-

Decant the fixing solution and add a sufficient volume of the 0.1% Sunset Yellow FCF Staining Solution to fully immerse the gel.

-

Incubate the gel on a gentle orbital shaker for 30 minutes at room temperature.

-

-

Destaining:

-

Pour off the staining solution. The staining solution can often be reused 2-3 times.

-

Add the 7% Acetic Acid Destaining Solution to the container.

-

Incubate on a gentle orbital shaker for 30 minutes, or until the background is clear and the protein bands are distinct. The destaining time may be reduced by changing the destaining solution once or twice.

-

-

Visualization and Storage:

-

After destaining, the gel can be visualized and documented using a standard white light transilluminator.

-

For long-term storage, the gel can be kept in deionized water at 4°C.

-

Experimental Workflow

Caption: Workflow for staining proteins in SDS-PAGE gels with Sunset Yellow FCF.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient destaining. | Increase destaining time or change the destaining solution. |

| Staining solution is old or contaminated. | Prepare fresh staining solution. | |

| Weak Bands | Low protein concentration. | Load more protein onto the gel. |

| Insufficient staining time. | Increase staining time to 45-60 minutes. | |

| Over-destaining. | Reduce destaining time. | |

| Precipitate on Gel | Unfiltered staining solution. | Ensure the staining solution is filtered before use. |

Conclusion

The use of Sunset Yellow FCF for staining food proteins in SDS-PAGE gels presents a reliable, rapid, and sensitive alternative to traditional methods. Its primary advantage is the significant reduction in the time required for visualization of protein bands. While "this compound" is not suitable for this application due to its insolubility, the readily available water-soluble Sunset Yellow FCF provides excellent results for routine analysis of food proteins. Researchers and scientists can benefit from this efficient protocol to streamline their protein analysis workflows.

References

Application Notes: Use of Sunset Yellow Aluminium Lake in Biological Research

Topic: Using Sunset Yellow Aluminium Lake as a Tracer Dye in Biological Research

Note to Researchers: Extensive review of scientific literature indicates that Sunset Yellow Aluminium Lake is not used as a tracer dye in biological research. Its primary application is as a colorant in the food, pharmaceutical, and cosmetic industries[1][2][3]. This document outlines the properties of Sunset Yellow Aluminium Lake and contrasts them with those of established biological tracer dyes to guide researchers toward appropriate tools for their experimental needs.

Introduction to Sunset Yellow Aluminium Lake

Sunset Yellow Aluminium Lake (also known as FD&C Yellow No. 6 Aluminium Lake or E110 Aluminium Lake) is a pigment derived from the water-soluble azo dye Sunset Yellow FCF[3][4]. The "lake" is formed by precipitating the soluble dye onto an aluminum hydroxide substrate[5]. This process renders the dye insoluble in water, creating a stable pigment used to color products where water solubility is not desired[2].

Key Properties:

-

Physical Form: Fine orange-yellow powder[1].

-

Solubility: Insoluble in water.

-

Primary Use: Color additive in foods (such as snack foods, baked goods, and cereals), pharmaceuticals, and cosmetics[1][3].

While studies have examined the biological effects of Sunset Yellow FCF, including its potential phytotoxicity at high concentrations and its degradation products' ability to induce protein aggregation in vitro, these studies do not involve its use as a tracer[6][7].

What is a Biological Tracer Dye?

A biological tracer is a substance used to track and visualize various processes in biological systems without significantly altering them[8]. These dyes are essential for cell marking, tracking cellular processes like metabolism and signal transduction, and analyzing blood circulation[8][9].

Essential characteristics of an effective biological tracer dye include:

-

High Visibility: Often fluorescent for sensitive detection[9].

-

Biocompatibility: Low toxicity to cells and organisms at working concentrations.

-

Stability: Resistance to degradation in the biological environment.

-

Solubility: Appropriate solubility for the biological system being studied.

Sunset Yellow Aluminium Lake's insolubility and lack of strong, useful fluorescence make it unsuitable for typical biological tracing applications where the goal is to monitor dynamic processes within cells or organisms.

Comparison of Sunset Yellow Aluminium Lake with Standard Biological Tracers

The following table summarizes the key differences between Sunset Yellow Aluminium Lake and commonly used biological tracer dyes. This data highlights why the former is not a suitable candidate for tracing studies.

| Property | Sunset Yellow Aluminium Lake | Fluorescein (and derivatives like FITC) | Rhodamine (and derivatives like TRITC) |